Fumarate

Catalog No.
S630796
CAS No.
142-42-7
M.F
C4H2O4-2
M. Wt
114.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumarate

CAS Number

142-42-7

Product Name

Fumarate

IUPAC Name

(E)-but-2-enedioate

Molecular Formula

C4H2O4-2

Molecular Weight

114.06 g/mol

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/b2-1+

InChI Key

VZCYOOQTPOCHFL-OWOJBTEDSA-L

SMILES

C(=CC(=O)[O-])C(=O)[O-]

Solubility

insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.

Canonical SMILES

C(=CC(=O)[O-])C(=O)[O-]

Isomeric SMILES

C(=C/C(=O)[O-])\C(=O)[O-]

Description

The exact mass of the compound Fumarate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils.. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Fumarate, specifically known as fumaric acid or trans-butenedioic acid, is an organic compound with the chemical formula C4H4O4\text{C}_4\text{H}_4\text{O}_4. It appears as a white crystalline solid and has a slightly fruity taste. Fumarate is the trans isomer of butenedioic acid, contrasting with maleic acid, which is its cis isomer. It is widely distributed in nature and can be found in various plants, including fumitory (Fumaria officinalis), bolete mushrooms, and lichen. Fumarate plays a crucial role in biological systems as an intermediate in the citric acid cycle, where it is produced from succinate by the enzyme succinate dehydrogenase .

  • Formation of Esters: It can react with alcohols to form esters, which are commonly used in various industrial applications.
  • Bromination: Fumarate readily undergoes bromination across its double bond, leading to dibromofumarate.
  • Diels-Alder Reaction: As a good dienophile, fumarate participates in Diels-Alder reactions with conjugated dienes .
  • Addition Reactions: Fumarate can also engage in addition reactions with thiols, leading to the formation of thioesters through a process known as succination, which involves the modification of cysteine residues in proteins .

Fumarate plays a significant role in metabolic pathways:

  • Citric Acid Cycle: It acts as an intermediate that helps convert succinate into malate, contributing to the production of adenosine triphosphate (ATP) from carbohydrates and fats .
  • Antioxidant Properties: Fumarate has been studied for its potential antioxidant effects and its ability to modulate cellular signaling pathways, particularly those involving oxidative stress .
  • Therapeutic Uses: Fumaric acid derivatives are used in pharmacology for treating conditions like psoriasis and multiple sclerosis due to their immunomodulatory effects .

Fumarate can be synthesized through several methods:

  • Catalytic Isomerization: One common method involves the catalytic isomerization of maleic acid in aqueous solutions at low pH. Maleic acid is often derived from the hydrolysis of maleic anhydride, which is produced from benzene or butane .
  • Biocatalytic Synthesis: Recent advancements have introduced biocatalytic methods using enzymes like malate dehydrogenase and fumarase to convert pyruvate and carbon dioxide into fumarate via L-malate as an intermediate. This method emphasizes sustainability by utilizing renewable resources .
  • Oxidation of Furfurals: Historically, fumaric acid was synthesized through the oxidation of furfural using chlorates in the presence of vanadium-based catalysts .

Fumarate has diverse applications across various fields:

  • Food Industry: It serves as a food additive (E297) due to its flavor-enhancing properties.
  • Pharmaceuticals: Fumaric acid derivatives are utilized in medications for skin conditions and autoimmune diseases.
  • Polymer Production: It is a key raw material for producing unsaturated polyester resins and polyhydric alcohols used in plastics and coatings .
  • Agriculture: Fumarates are employed as mordants for dyes in textile manufacturing.

Fumarate's interactions with biological molecules have been extensively studied:

  • Cysteine Modification: The spontaneous reaction of fumarate with thiol groups leads to cysteine succination, impacting protein function and signaling pathways. This interaction has implications for understanding metabolic diseases and cancer biology .
  • Hydrocarbon Biodegradation: Fumarate addition reactions are central to anaerobic biodegradation processes involving hydrocarbons. Enzymes such as succinate synthase facilitate these reactions, highlighting fumarate's role in environmental biochemistry .

Fumarate shares similarities with several other dicarboxylic acids. Below are some comparable compounds along with their unique characteristics:

CompoundChemical FormulaUnique Features
Maleic AcidC4H4O4\text{C}_4\text{H}_4\text{O}_4Cis isomer of fumaric acid; more reactive due to cis configuration.
Succinic AcidC4H6O4\text{C}_4\text{H}_6\text{O}_4Precursor to fumarate; involved in energy production but saturated.
Malic AcidC4H6O5\text{C}_4\text{H}_6\text{O}_5Contains an additional hydroxyl group; important in fruit metabolism.
Citric AcidC6H8O7\text{C}_6\text{H}_8\text{O}_7Tricarboxylic acid; key player in metabolic pathways beyond fumarate.

Fumarate's unique trans configuration allows it to engage effectively in specific

Physical Description

white odourless granules or leafy crystals; virtually odourless with tart acid taste

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

113.99530854 g/mol

Monoisotopic Mass

113.99530854 g/mol

Heavy Atom Count

8

Other CAS

142-42-7

Use Classification

Human drugs -> Biktarvy -> EMA Drug Category
Antivirals for systemic use -> Human pharmacotherapeutic group
Flavouring Agent -> -> JECFA Functional Classes
FLAVOURING_AGENTFood Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes

Dates

Modify: 2024-02-18
Yadav et al. Cyanide as a Primordial Reductant enables a Protometabolic Reductive Glyoxylate Pathway. Nature Chemistry, DOI: 10.1038/s41557-021-00878-w, published online 3 February 2022

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